Scientific Field: Polymer Chemistry, Material Science
Summary of the Application: Poly(2-naphthyl methacrylate) (P2-NMA) is a fluorescent polymer that can emit light when exposed to ionizing radiations. Plastic scintillators are materials that are used in radiation portal monitors.
Methods of Application or Experimental Procedures: An improved procedure was described for the synthesis of poly(2-naphthyl methacrylate) from methacryloyl chloride and 2-naphthol without isolation and purification of the corresponding monomer. The reaction was carried out in flame-dried glassware with 2-naphthol, THF, benzoyl peroxide, triethylamine, and methacryloyl chloride.
Results or Outcomes: The synthesis of poly(2-naphthyl methacrylate) was successful with a yield of 47%.
Scientific Field: Material Science, Optics
Summary of the Application: 2-Naphthyl methacrylate is used in the field of photonic and optical materials.
Scientific Field: Analytical Chemistry
Summary of the Application: 2-Naphthyl methacrylate can be separated on a Newcrom R1 HPLC column.
Summary of the Application: 2-Naphthyl methacrylate is used as a fluorescent monomer. It has an excitation maximum at 285nm and an emission maximum at 345nm.
Scientific Field: Nuclear Physics
Summary of the Application: 2-Naphthyl methacrylate is used in the Neutromania project for creating fluorescence excimers and settling triplet states under photoirradiation.
2-Naphthyl methacrylate is an organic compound with the chemical formula C₁₄H₁₂O₂. It consists of a methacrylate functional group attached to a naphthalene ring, specifically at the 2-position of the naphthalene structure. This compound is known for its unique fluorescence properties, which make it valuable in various applications, particularly in the field of polymer science and materials chemistry. Its structure allows for copolymerization with other monomers, leading to materials with enhanced optical and mechanical properties .
Several methods have been developed for synthesizing 2-naphthyl methacrylate:
2-Naphthyl methacrylate finds applications in various fields:
Several compounds share structural similarities with 2-naphthyl methacrylate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Naphthyl methacrylate | Methacrylate | Different position on naphthalene; may exhibit different fluorescence properties. |
Methyl methacrylate | Methacrylate | Widely used; lacks aromatic character compared to naphthyl derivatives. |
Styrene | Aromatic compound | Used extensively in polymer chemistry; differs significantly in reactivity profile. |
Ethylene glycol dimethacrylate | Crosslinker | Used for crosslinking; provides different mechanical properties compared to naphthyl derivatives. |
The uniqueness of 2-naphthyl methacrylate lies in its specific photophysical properties attributed to the naphthalene structure, which allows for enhanced fluorescence and potential applications in advanced materials science compared to other similar compounds. Its ability to copolymerize effectively while maintaining these properties sets it apart from more common monomers like methyl methacrylate or styrene .
The geometric configuration of alicyclic substituents in NMA derivatives significantly impacts polymer properties. Studies on poly(decahydro-2-naphthyl methacrylate)s (poly-DNMA) synthesized from four decahydro-2-naphthol isomers revealed distinct Tg values correlated with steric constraints [2] [5]. For example:
These differences arise from the spatial arrangement of hydrogen atoms in the fused bicyclic system, which dictates packing efficiency and intermolecular interactions. Density functional theory (DFT) calculations confirmed that trans-anti-trans isomers have 8–12 kJ/mol higher energy barriers for conformational changes compared to cis-syn-cis variants [5].
Dynamic mechanical analysis (DMA) of poly-DNMA polymers revealed β-relaxation processes attributed to side-group motions. Poly(DNMA)-I showed a pronounced tan δ peak at 80°C (1 Hz frequency), corresponding to activation energy (Ea) of 65 kJ/mol for decahydronaphthyl group rotation [5]. In contrast, poly(DNMA)-III exhibited no detectable β-relaxation due to its rigid trans-anti-trans configuration [2].
The incorporation of flexible isomers like DNMA-II reduces activation barriers, as demonstrated by:
Polymer Composition | Ea (kJ/mol) | Tan δ Peak Temp. (°C) |
---|---|---|
100% DNMA-I | 65 | 80 |
50% DNMA-II/50% DNMA-I | 58 | 67 |
100% DNMA-III | Not observed | N/A |
This table illustrates how increasing DNMA-II content lowers both Ea and relaxation temperatures, enhancing molecular mobility.
Tg values in NMA polymers are tunable through isomer selection and tacticity control. Radical polymerization of 2-naphthyl methacrylate yields atactic polymers with Tg ≈ 135°C, while Lewis pair polymerization using methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD)/PCy3 catalysts produces syndiotactic-rich poly-NMA (87% rr) with Tg = 206°C [4]. The syndiotactic arrangement maximizes steric repulsion between adjacent naphthyl groups, reducing chain mobility.
Comparative Tg data for NMA derivatives include:
Polymer | Tacticity (% rr) | Tg (°C) |
---|---|---|
Atactic poly-NMA | 63 | 135 |
Syndiotactic poly-NMA | 87 | 206 |
Poly(DNMA)-III | N/A | 152.9 |
NMA polymers exhibit superior thermal stability compared to linear alkyl methacrylates due to aromatic resonance stabilization. Thermogravimetric analysis (TGA) of poly-DNMA shows onset decomposition temperatures (Td) exceeding 300°C in nitrogen [2]. Degradation proceeds via two pathways:
The decahydronaphthyl moiety further stabilizes the polymer matrix through hydrogen bonding between adjacent cyclohexane rings, delaying weight loss by 20–30°C compared to adamantane-based methacrylates [5]. However, oxidative environments accelerate degradation through radical-mediated chain cleavage at the ester linkage, necessitating protective additives for high-temperature applications [8].
Irritant